- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

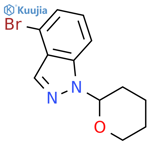

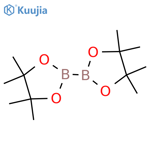

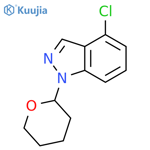

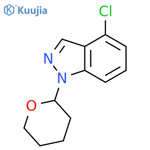

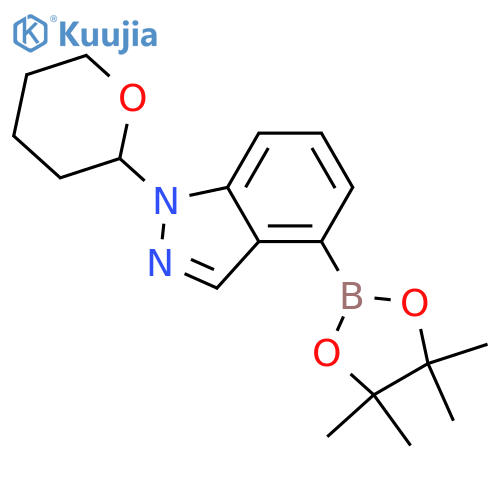

Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

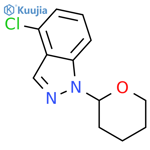

956388-05-9 structure

Nombre del producto:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Número CAS:956388-05-9

MF:C18H25BN2O3

Megavatios:328.213704824448

MDL:MFCD18207194

CID:835509

PubChem ID:59592912

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propiedades químicas y físicas

Nombre e identificación

-

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester

- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

- 1-(Tetrah

- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- P12225

- BCP14227

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- MFCD18207194

- SCHEMBL138511

- AS-51252

- C18H25BN2O3

- CS-M0441

- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- DTXSID00732450

- DB-345430

- PB13787

- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester

- SY096928

- AKOS016002312

- 956388-05-9

-

- MDL: MFCD18207194

- Renchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3

- Clave inchi: NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- Sonrisas: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

Atributos calculados

- Calidad precisa: 328.1958228g/mol

- Masa isotópica única: 328.1958228g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 2

- Complejidad: 457

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 45.5

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M0441-1g |

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 1g |

$427.0 | 2022-04-26 | ||

| abcr | AB458555-250mg |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 250mg |

€146.80 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-250mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 250mg |

¥329.0 | 2024-04-17 | |

| Fluorochem | 221995-10g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 10g |

£2015.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47170-1g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 1g |

¥860.0 | 2023-09-06 | |

| Ambeed | A1145094-100mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 100mg |

$28.0 | 2025-02-25 | |

| abcr | AB458555-1 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 1g |

€293.50 | 2023-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120247-1G |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 1g |

¥ 897.00 | 2023-04-12 | |

| Advanced ChemBlocks | L22517-250MG |

1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 250MG |

$60 | 2023-09-15 | |

| abcr | AB458555-5 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 5g |

€867.10 | 2023-07-18 |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referencia

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C

Referencia

- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referencia

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Process for making thienopyrimidine compounds, United States, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

Referencia

- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux

Referencia

- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C

Referencia

- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

Referencia

- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

Referencia

- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

Referencia

- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C

Referencia

- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Referencia

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referencia

- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Solvents: Ethyl acetate ; 10 min

1.2 Catalysts: Trifluoroacetic acid ; overnight

1.2 Catalysts: Trifluoroacetic acid ; overnight

Referencia

- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

Referencia

- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

Referencia

- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

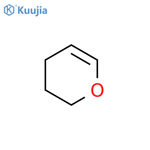

- 3,4-Dihydro-2H-pyran

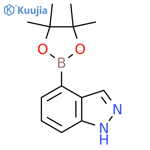

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-

- 4-bromo-1-(oxan-2-yl)-1H-indazole

- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-

- Bis(pinacolato)diborane

- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Literatura relevante

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

4. Caper tea

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Productos relacionados

- 1805058-77-8(Methyl 2-chloro-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)

- 1803894-95-2(Methyl 6-Amino-4-fluoronicotinate)

- 2137583-59-4(7-(5-methylfuran-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 1797160-53-2(N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(4-methoxyphenyl)propanamide)

- 303064-10-0(N-5-(4-methylphenyl)-1,3,4-thiadiazol-2-ylpentanamide)

- 118325-82-9(2-(3-Methylcyclopentyl)propan-1-ol)

- 421-82-9(Trifluoromethanesulfonylmethane)

- 1261644-76-1(3-Iodo-2-(trifluoromethoxy)bromobenzene)

- 1023861-75-7(3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione)

- 2805-84-7(6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Pureza:99%

Cantidad:5g

Precio ($):346.0